molecular formula C16H15NO B8507256 5-(2-Phenylethyloxy)indole

5-(2-Phenylethyloxy)indole

Cat. No.: B8507256
M. Wt: 237.30 g/mol
InChI Key: DEGRFCVVZUGCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Phenylethyloxy)indole is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-(2-phenylethoxy)-1H-indole

InChI

InChI=1S/C16H15NO/c1-2-4-13(5-3-1)9-11-18-15-6-7-16-14(12-15)8-10-17-16/h1-8,10,12,17H,9,11H2

InChI Key

DEGRFCVVZUGCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 5-hydroxyindole (0.5 g, 3.8 mmol), anhydrous K2CO3 (1.58 g, 11.4 mmol), (2-bromoethyl) benzene (2.11 g, 11.4 mmol), and a catalytic amount of KI in 2-butanone (40 ml) was heated at reflux overnight under nitrogen. Once cooled to room temperature, the reaction mixture was filtered and the flitrate concentrated under reduced pressure to give an oil. The oil was taken up in CH2Cl2 (50 ml) and washed successively with 2N-NaOH (1×20 ml) and water (1×20 ml). The organic portion was dried (MgSO4) and the solvent was removed under reduced pressure to give an oil. The oil was purified by column chromatography using a solvent system of CH2Cl2 /Hexane (40:60) to give 0.42 g (47%) of 5-(2-phenylethyloxy)indole as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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